molecular formula C24H33N3O2 B2474742 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide CAS No. 922032-55-1

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide

Cat. No. B2474742
CAS RN: 922032-55-1
M. Wt: 395.547
InChI Key: PTTDMVQUKXWXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C24H33N3O2 and its molecular weight is 395.547. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Phthalide Isoquinoline Alkaloids

Research has explored the synthesis of phthalide isoquinoline alkaloids, where compounds similar to "N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide" play a crucial role. The synthesis involves the reaction of dimethylaminomethyleneisobenzofuranones with alkoxyphenylethylamines, leading to moderate yields of phthalide isoquinolines. This process has been applied in creating naturally occurring phthalideisoquinoline alkaloids, including cordrastine, corlumine, and adlumine (Clarke et al., 1983).

Antitumor Activity and Quantitative Structure-Activity Relationship

Studies have also examined the antitumor activity and quantitative structure-activity relationship of amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones, highlighting the impact of substitution on antitumor potency and cardiotoxicity. Certain derivatives demonstrated higher potency against tumor cells, with specific compounds showing low cardiotoxicity relative to their cytotoxicity. The research indicates a significant correlation between the potency of amino analogues and their ability to interact with DNA, suggesting a mechanism for their antitumor effects (Sami et al., 1995).

Sigma-2 Receptor Probing

The compound and its analogs have been utilized in probing sigma-2 receptors, which are potential targets for cancer imaging and therapy. Studies involving radiolabeled benzamide analogues, similar in structure to "N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide," have demonstrated high affinity for sigma-2 receptors, suggesting their utility in studying receptor binding and function. This research contributes to the understanding of sigma-2 receptor-mediated pathways in cancer and the development of targeted diagnostic and therapeutic strategies (Xu et al., 2005).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-17(2)29-21-11-8-18(9-12-21)24(28)25-16-23(26(3)4)20-10-13-22-19(15-20)7-6-14-27(22)5/h8-13,15,17,23H,6-7,14,16H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTDMVQUKXWXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide

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